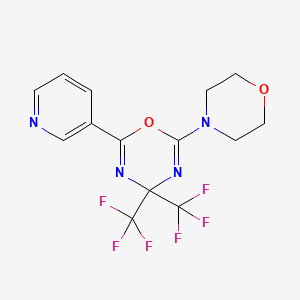![molecular formula C17H15N3O3 B11570149 2-[4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide](/img/structure/B11570149.png)
2-[4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinone moiety linked to a phenoxyacetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phthalazinone core: This step involves the reaction of a suitable phthalic anhydride derivative with hydrazine hydrate to form the phthalazinone ring.
Introduction of the methyl group: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.
Attachment of the phenoxyacetamide group: This step involves the reaction of the phthalazinone derivative with 4-hydroxyphenylacetic acid or its derivatives under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents or nucleophiles in the presence of a suitable base or acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Modulating signaling pathways: Affecting cellular signaling pathways, leading to changes in cell behavior and function.
Interacting with DNA: Binding to DNA and interfering with replication or transcription processes.
Comparaison Avec Des Composés Similaires
2-[4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide can be compared with other similar compounds, such as:
2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: Shares a similar phthalazinone core but differs in the attached functional groups.
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide: Another compound with a similar core structure but different substituents and biological activities.
Propriétés
Formule moléculaire |
C17H15N3O3 |
|---|---|
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
2-[4-(3-methyl-4-oxophthalazin-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C17H15N3O3/c1-20-17(22)14-5-3-2-4-13(14)16(19-20)11-6-8-12(9-7-11)23-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21) |
Clé InChI |
XLAHCIRKLMJUQC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}hexanoic acid](/img/structure/B11570083.png)
![10-(4-ethylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11570084.png)
![Ethyl 2-methyl-4-(2,3,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11570085.png)
![(2Z)-6-(4-chlorobenzyl)-2-(2H-chromen-3-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11570086.png)
![2-Methyl-5-{4-[(3-methylbenzyl)oxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11570089.png)
![(5Z)-5-(4-fluorobenzylidene)-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11570090.png)

![3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(1-phenylethyl)propanamide](/img/structure/B11570101.png)
![N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570105.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11570109.png)
![N-(2-methoxyphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570117.png)
![ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11570119.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570123.png)
![1-{5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11570136.png)
